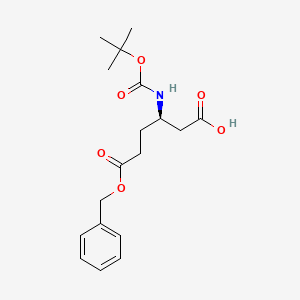

Boc-D-beta-homoglutamic acid(OBzl)

描述

Boc-D-beta-homoglutamic acid(OBzl) is a derivative of glutamic acid, an amino acid that plays a crucial role in various biochemical processes. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester (OBzl) group. These modifications enhance the compound’s stability and solubility, making it useful in peptide synthesis and other chemical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-beta-homoglutamic acid(OBzl) typically involves the following steps:

Protection of the Amino Group: The amino group of D-beta-homoglutamic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxyl group is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The product is purified using techniques like recrystallization or column chromatography to obtain Boc-D-beta-homoglutamic acid(OBzl) in high purity.

Industrial Production Methods

Industrial production of Boc-D-beta-homoglutamic acid(OBzl) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the protection and esterification reactions.

Automated Systems: Automated systems ensure precise control of reaction conditions, such as temperature, pH, and reaction time.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

化学反应分析

Peptide Coupling Reactions

The compound serves as a β-homoglutamic acid building block in solid-phase peptide synthesis (SPPS). Key reactions include:

Carbodiimide-Mediated Coupling

-

Reagents : HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).

-

Conditions : Conducted in anhydrous dichloromethane (DCM) at 0°C to room temperature .

-

Mechanism : The benzyl ester (OBzl) remains inert during coupling, while the Boc group stabilizes the amino group.

Example :

textBoc-D-beta-homoglutamic acid(OBzl) + H-Lys(Bz)-Hyp-OMe → Boc-Lys(Bz)-Hyp-β-hGlu(OBzl)-OMe

Yield: ~82% (analogous to similar couplings in ).

Boc Group Removal

-

Reagents : Trifluoroacetic acid (TFA) in DCM or HCl gas in methanol .

-

Conditions : Stirring at 0–25°C for 2–4 hours.

-

Outcome : Generates a free amine, enabling subsequent coupling or functionalization.

Benzyl Ester (OBzl) Cleavage

Table 1: Deprotection Efficiency

| Protection Group | Reagent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Boc | TFA/DCM | 2 | >95 | |

| OBzl | H₂/Pd-C | 16 | 85–90 | |

| OBzl | HBr/AcOH | 1 | 78 |

Hydrogenation and Side-Chain Modifications

The compound undergoes selective hydrogenation to remove benzyl esters without affecting the Boc group:

Side Reactions and Challenges

科学研究应用

Boc-D-β-homoglutamic acid(OBzl), also known as Boc-D-b-homoglutamic acid 6-benzyl ester, is a key compound with applications in peptide synthesis and drug development . It offers stability and versatility for researchers in these fields .

Scientific Research Applications

- Peptide Synthesis: Boc-D-β-homoglutamic acid(OBzl) is utilized in Boc solid-phase peptide synthesis . It serves as a building block for creating peptides and peptidomimetics with modified backbones or side chains .

- Drug Development: This compound is significant in the development of new drugs . Its incorporation into molecules can alter their biological activity and improve their drug-like properties .

- Peptidomimetics: Boc-D-β-homoglutamic acid(OBzl) can be used to synthesize peptidomimetics, which are compounds that mimic peptides but have non-amide or ester bonds . Replacing amino acids with non-amino acid building blocks can enhance stability and create structurally diverse derivatives .

- Combinatorial Chemistry: In combinatorial chemistry, Boc-D-β-homoglutamic acid(OBzl) can be employed to construct combinatorial libraries of cyclic compounds . These libraries offer structurally diverse derivatives that are not accessible through other synthetic methods .

- Organozinc Chemistry: This compound is useful in organozinc chemistry for forming carbon-carbon bonds, which are more stable than amide bonds in polypeptides . The methods allow for the creation of chiral centers and preservation of desired chirality, making them useful for preparing peptidomimetic compounds .

- Macrocyclic Compounds: Boc-D-β-homoglutamic acid(OBzl) can be used in the preparation of macrocyclic compounds like cyclic peptides or peptidomimetics . These compounds can be designed to target specific biological interactions, such as blocking the Holliday junction in site-specific recombination reactions .

- Enzyme Inhibitors: Derivatives synthesized using Boc-D-β-homoglutamic acid(OBzl) can act as enzyme inhibitors . For example, N-alkylated hydroxamic acids, synthesized using a protected hydroxylamine derivative, can be screened to identify selective histone deacetyltransferase enzyme inhibitors .

- ** изучения структуры и функции протеаз:** Non-canonical amino acids, including derivatives of glutamic acid, are used in protease research to study protease structure and function . These modified amino acids can provide insights into catalytic mechanisms and inhibitor design .

作用机制

The mechanism of action of Boc-D-beta-homoglutamic acid(OBzl) involves its role as a protected amino acid derivative. The Boc and benzyl ester groups protect the amino and carboxyl groups, respectively, during chemical reactions. This protection allows for selective reactions at other functional groups without affecting the amino and carboxyl groups. The compound’s molecular targets and pathways depend on the specific application and the molecules it interacts with.

相似化合物的比较

Similar Compounds

Boc-D-glutamic acid(OBzl): Similar structure but with a different side chain.

Boc-L-beta-homoglutamic acid(OBzl): The L-enantiomer of Boc-D-beta-homoglutamic acid(OBzl).

Boc-D-glutamic acid(OMe): Similar structure but with a methyl ester group instead of a benzyl ester group.

Uniqueness

Boc-D-beta-homoglutamic acid(OBzl) is unique due to its specific stereochemistry (D-enantiomer) and the presence of both Boc and benzyl ester protecting groups. These features make it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

生物活性

Boc-D-beta-homoglutamic acid(OBzl) is a synthetic derivative of D-beta-homoglutamic acid, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a benzyl ester (OBzl) at the carboxylic acid position. This compound plays a crucial role in peptide synthesis and has been identified as a valuable building block for the development of various biomaterials and therapeutic agents.

Structural Characteristics

The structural features of Boc-D-beta-homoglutamic acid(OBzl) contribute significantly to its biological activity:

- Boc Group : Protects the amine functionality, allowing for selective reactions during peptide synthesis.

- Benzyl Ester : Enhances solubility and reactivity, facilitating better incorporation into peptide chains.

Biological Functions and Applications

Boc-D-beta-homoglutamic acid(OBzl) is primarily known for its incorporation into peptides that exhibit specific biological functions. The following aspects highlight its biological activity:

- Peptide Synthesis : It serves as a building block in synthesizing peptides that can modulate various biological pathways, including metabolic processes and cellular signaling. Peptides containing this compound have shown enhanced stability and bioactivity, making them suitable for drug delivery systems.

- Enzyme Inhibition : The structural similarity of Boc-D-beta-homoglutamic acid(OBzl) to natural glutamic acid positions it as a promising scaffold for designing enzyme inhibitors. Research indicates that modified peptides can effectively target specific enzymes, providing insights into enzyme function and aiding in novel therapeutic discovery.

- Binding Affinity : Studies have demonstrated that peptides incorporating this compound exhibit enhanced binding affinities to various receptors, influencing their pharmacological profiles. This characteristic is particularly relevant in the context of drug design and development.

Case Studies

- Peptide Stability : A study investigated the stability of peptides containing Boc-D-beta-homoglutamic acid(OBzl) under enzymatic degradation conditions. Results indicated that these peptides exhibited a significantly enhanced resistance to proteolytic enzymes compared to their L-glutamic acid counterparts, suggesting potential applications in therapeutic formulations.

- Enzyme Inhibition : Research focusing on enzyme inhibitors derived from Boc-D-beta-homoglutamic acid(OBzl) demonstrated their efficacy in inhibiting phosphatases involved in cellular stress responses. These findings underscore the potential of this compound in developing targeted therapies for diseases associated with dysregulated enzyme activity .

Comparative Analysis

The following table compares Boc-D-beta-homoglutamic acid(OBzl) with other similar compounds, highlighting its unique properties:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Boc-L-glutamic acid | Contains L-stereochemistry | More common in natural proteins |

| Boc-D-glutamic acid | D-stereochemistry | Less prevalent in natural peptides |

| Boc-L-aspartic acid | One carbon shorter than glutamic acids | Often used in neuropeptides |

| Benzyl ester derivatives | Varying amino acids with benzyl esters | Enhanced solubility and reactivity |

| Boc-D-beta-homoglutamic acid(OBzl) | Unique beta-positioning and D-stereochemistry | Influences reactivity and biological activity |

属性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABNOCWCLLYHKE-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。